1-(cyclohexanesulfonyl)pyrrolidin-3-ol

Description

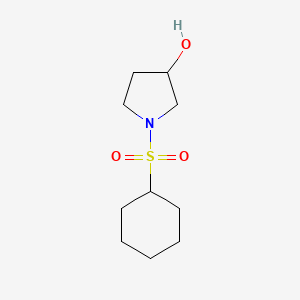

1-(Cyclohexanesulfonyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a cyclohexanesulfonyl group and a hydroxyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity. The cyclohexanesulfonyl group adds to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name |

1-cyclohexylsulfonylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c12-9-6-7-11(8-9)15(13,14)10-4-2-1-3-5-10/h9-10,12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRGVANEBUQTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(cyclohexanesulfonyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with cyclohexanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Cyclohexanesulfonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the sulfonyl group could yield various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Cyclohexanesulfonyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(cyclohexanesulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(Cyclohexanesulfonyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

Pyrrolidine-2-one: A five-membered lactam with diverse biological activities, including antimicrobial and anticancer properties.

Pyrrolidine-2,5-dione: Another pyrrolidine derivative with significant biological activity, used in the synthesis of pharmaceuticals.

Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis and as a chiral auxiliary.

The uniqueness of this compound lies in its combination of the cyclohexanesulfonyl and hydroxyl groups, which confer specific reactivity and stability advantages over other pyrrolidine derivatives.

Biological Activity

1-(Cyclohexanesulfonyl)pyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a cyclohexanesulfonyl group. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets within biological systems.

The mechanisms through which this compound exerts its biological effects are primarily related to its ability to modulate enzyme activity and influence cellular signaling pathways. Key mechanisms include:

- Inflammation Modulation : The compound has been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition can lead to decreased secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the efficacy and safety of this compound in various contexts:

- Inflammatory Disease Models : In animal models of chronic inflammation, administration of this compound significantly reduced markers of inflammation and improved clinical outcomes compared to control groups. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis or inflammatory bowel disease .

- Cancer Cell Lines : In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The compound's ability to modulate key signaling pathways involved in cell survival highlights its potential as an anticancer agent.

- Neuroprotection : Research investigating neuroprotective properties indicates that the compound may help preserve neuronal function in models of oxidative stress, suggesting its application in treating neurodegenerative disorders such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.